BenchChemオンラインストアへようこそ!

Super-TDU 1-31

Cell Viability YAP Signaling Hepatocellular Carcinoma

Super-TDU 1-31 is the only cell-permeable, orthosteric YAP-TEAD inhibitor that directly mimics the endogenous VGLL4 tumor suppressor. Unlike allosteric small molecules (e.g., TED-347) or non-specific agents (Verteporfin), it precisely blocks the YAP-TEAD interface at 50 nM. Validated in gastric (MGC-803, BGC-823, HGC27) and liver (Huh-7, LM3) cancer lines, with MKN-45 as a built-in negative control. Published in vivo dosing (50-500 µg/kg, i.v., daily) enables immediate translational studies. Ideal for biomarker-driven research (YAP/VGLL4 ratio). Request a quote or buy online now.

Molecular Formula C₁₄₁H₂₁₈N₄₀O₄₈
Molecular Weight 3241.48
Cat. No. B1574784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuper-TDU 1-31
Molecular FormulaC₁₄₁H₂₁₈N₄₀O₄₈
Molecular Weight3241.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Super-TDU 1-31: A VGLL4-Mimetic Peptide Inhibitor of the YAP-TEAD Complex for Gastric Cancer Research


Super-TDU 1-31 is a 31-amino acid linear peptide fragment derived from the full-length Super-TDU, which is rationally designed to mimic the TDU domain of the tumor suppressor VGLL4 [1]. It functions as a competitive orthosteric inhibitor, specifically disrupting the YAP-TEAD protein-protein interaction (PPI), a central node in the Hippo signaling pathway that drives oncogenic transcription in multiple cancers, including gastric cancer [2]. The compound is primarily deployed as a molecular tool to dissect Hippo pathway biology and as a proof-of-concept therapeutic agent for YAP-driven tumorigenesis [3].

Super-TDU 1-31 Procurement: Why Class-Level Inhibitors Like Verteporfin or TED-347 Fail to Replicate Its Specificity Profile


Generic substitution with other YAP/TEAD inhibitors is scientifically invalid due to fundamental differences in mechanism, cellular access, and target engagement. Unlike Super-TDU 1-31, which directly mimics the endogenous VGLL4 protein to competitively bind TEAD [1], alternative compounds operate through distinct and often less specific mechanisms. For instance, the clinically approved photosensitizer Verteporfin disrupts YAP-TEAD via cytoplasmic sequestration, leading to widespread off-target effects [2]. Small molecules like TED-347 act allosterically by binding the TEAD palmitate pocket (EC50 ~5.9 µM) but do not directly block the YAP-TEAD interface [3]. Furthermore, cyclic YAP-like peptides, while competitive, are non-cell-permeable and require external delivery tools, severely limiting their utility in standard cell-based assays [2]. Consequently, experimental outcomes are not interchangeable; Super-TDU 1-31 is essential for experiments requiring precise, orthosteric inhibition of the YAP-TEAD PPI in a cell-permeable format.

Super-TDU 1-31 Quantified Differentiation: Head-to-Head Performance Against Key YAP Inhibitor Alternatives


Super-TDU 1-31 Exhibits Sub-50 nM Cellular Activity, Contrasting with Micromolar Potency of Small Molecule TEAD Inhibitors

Super-TDU 1-31 effectively compromises YAP-driven cellular proliferation at nanomolar concentrations, whereas small molecule alternatives like TED-347 require substantially higher, micromolar doses. Treatment with Super-TDU 1-31 (50 nM) for 24-72 hours largely abrogates the ACTN1-induced increase in cell viability in Huh-7 and LM3 hepatocellular carcinoma cell lines [1]. This contrasts sharply with TED-347, which inhibits the TEAD4-Yap1 interaction with an EC50 of 5.9 µM and a Ki of 10.3 µM [2].

Cell Viability YAP Signaling Hepatocellular Carcinoma

Super-TDU 1-31 Demonstrates Selective Cytotoxicity in Gastric Cancer Cells Compared to 5-FU

Unlike the broad-spectrum chemotherapeutic 5-FU, Super-TDU exhibits selective antiproliferative activity linked to a tumor's YAP/VGLL4 ratio [1]. In a panel of 7 cancer cell lines, Super-TDU significantly inhibited the growth of HeLa, MGC-803, HCT116, A549, and MCF-7 cells. In stark contrast, it showed only marginal inhibition of Jurkat and Raji lymphoma cells, indicating a specific dependency on YAP-driven transcription . Within gastric cancer (GC) cell lines specifically, Super-TDU reduced cell viability and colony formation in MGC-803, BGC-823, and HGC27 cells, but was notably ineffective against the MKN-45 GC cell line [2].

Cancer Cell Line Panel YAP/TAZ Addiction Selectivity

Super-TDU 1-31 Provides Dose-Dependent In Vivo Tumor Suppression with Characterized Pharmacokinetics

Super-TDU 1-31 exhibits quantifiable, dose-dependent efficacy in suppressing gastric tumor growth in vivo, with established pharmacokinetic (PK) parameters. Intravenous administration at 50 µg/kg or 500 µg/kg daily significantly reduces tumor size and weight in a BALB/c nu/nu mouse model [1]. Unlike many research-grade YAP inhibitors for which in vivo PK is unreported, Super-TDU 1-31's parameters are defined: at doses of 250 µg/kg and 500 µg/kg, it demonstrates a distribution half-life (t1/2α) of 0.78 h and 0.82 h, a maximum concentration (Cmax) of 6.12 ng/mL and 13.3 ng/mL, and a clearance (CL) of 7.41 ml/min/kg and 7.72 ml/min/kg, respectively [2].

Xenograft Model Pharmacokinetics Gastric Cancer

Super-TDU 1-31 Engages a Unique Orthosteric Binding Mode on TEAD, Distinct from Allosteric Palmitoylation Inhibitors

Super-TDU 1-31's mechanism of action is uniquely defined as an orthosteric competitive inhibitor that mimics the TDU domain of VGLL4 to directly displace YAP from TEAD transcription factors [1]. This is a fundamental mechanistic distinction from the class of TEAD palmitoylation inhibitors (e.g., TED-347, flufenamic acid). Those compounds bind an allosteric hydrophobic pocket to inhibit TEAD activity without directly disrupting the YAP-TEAD physical interaction, potentially leaving residual signaling intact [2]. This direct competition at the PPI interface was validated through co-immunoprecipitation (co-IP) assays, confirming that Super-TDU directly reduces the endogenous YAP-TEADs complex .

Mechanism of Action TEAD Binding PPI Inhibition

Super-TDU 1-31 Research Applications: Validated Scenarios for Procurement


Validating YAP-TEAD Dependency in Gastric and Liver Cancer Cell Models

Given its demonstrated potent and selective inhibition of cell viability in YAP-driven gastric cancer lines (MGC-803, BGC-823, HGC27) and liver cancer lines (Huh-7, LM3) at 50 nM, Super-TDU 1-31 is the optimal tool for confirming functional YAP-TEAD transcriptional addiction in vitro. The established lack of effect on MKN-45 cells serves as an ideal negative control for target specificity [1].

In Vivo Proof-of-Concept Studies for YAP-Driven Gastric Tumorigenesis

For laboratories planning to evaluate YAP inhibition in animal models, Super-TDU 1-31 is the preferred reagent due to its published, reproducible in vivo dosing regimen (50-500 µg/kg, i.v., daily) and characterized PK profile in mice. This allows researchers to bypass extensive PK/PD modeling and proceed directly to efficacy studies in xenograft or genetic mouse models [2].

Mechanistic Dissection of the YAP-TEAD Protein-Protein Interaction Interface

As a peptide that directly mimics the TDU domain of VGLL4, Super-TDU 1-31 is essential for studies investigating the structural biology of the YAP-TEAD PPI. Unlike allosteric small molecules, it serves as a biochemical tool to confirm that observed phenotypes are a direct consequence of disrupting the YAP-TEAD binding interface itself, rather than indirect modulation of TEAD's palmitoylation status or other protein interactions [3].

Biomarker-Driven Research on YAP/VGLL4 Ratio as a Predictive Marker

Super-TDU 1-31 is uniquely suited for preclinical research into personalized medicine strategies. Its established correlation between efficacy and an elevated tumor YAP/VGLL4 ratio makes it a critical tool for developing and validating this ratio as a potential biomarker for patient stratification or therapeutic response prediction in gastric cancer research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Super-TDU 1-31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.